Lenalidomide-acetamido-O-PEG1-C2-azide
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Overview
Description
Lenalidomide-acetamido-O-PEG1-C2-azide is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG1-C2-azide involves several steps:
Lenalidomide Functionalization: Lenalidomide is first functionalized to introduce a reactive site for further modifications.
PEG Linker Attachment: A PEG linker is attached to the functionalized lenalidomide. This step often involves the use of coupling reagents and specific reaction conditions to ensure the successful attachment of the PEG linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large batches to produce significant quantities of the compound.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG1-C2-azide undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, CuAAC reactions with alkyne-containing molecules result in triazole-linked products .
Scientific Research Applications
Lenalidomide-acetamido-O-PEG1-C2-azide has several scientific research applications:
PROTAC Development: It is used as a building block in the development of PROTACs, which are designed to target and degrade specific proteins within cells.
Chemical Biology: The compound is used in chemical biology research to study protein-protein interactions and cellular pathways.
Medicinal Chemistry: It is utilized in the design and synthesis of novel therapeutic agents for the treatment of various diseases.
Mechanism of Action
Lenalidomide-acetamido-O-PEG1-C2-azide exerts its effects through the following mechanisms:
Protein Degradation: As part of a PROTAC, the compound recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Molecular Targets: The primary molecular targets include proteins involved in cancer and other diseases, such as transcription factors and kinases.
Pathways Involved: The degradation of target proteins disrupts key cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An immunomodulatory drug similar to lenalidomide but with different safety and efficacy profiles.
Pomalidomide: Another derivative of thalidomide with distinct pharmacological properties.
Thalidomide-PEG1-azide: A similar compound with a PEG linker and azide group, used in PROTAC development.
Uniqueness
Lenalidomide-acetamido-O-PEG1-C2-azide is unique due to its specific combination of lenalidomide, PEG linker, and azide group, which allows for versatile applications in PROTAC development and chemical biology research .
Properties
Molecular Formula |
C19H22N6O6 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28) |
InChI Key |
NWZWXZLHKQMWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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